benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
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Overview
Description
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a benzyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide analogs and other biologically active compounds.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it useful for sequential synthesis steps. The fluorine atom can influence the compound’s reactivity and stability, often enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-3-amino-4-fluoro-4-oxobutanoate: Lacks the Boc protecting group.
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-hydroxy-4-oxobutanoate: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is unique due to the presence of both the Boc protecting group and the fluorine atom. The Boc group provides stability during synthesis, while the fluorine atom can enhance biological activity and metabolic stability.
This compound’s combination of functional groups makes it a versatile and valuable tool in organic synthesis and scientific research.
Properties
CAS No. |
1822817-66-2 |
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Molecular Formula |
C16H20FNO5 |
Molecular Weight |
325.33 g/mol |
IUPAC Name |
benzyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21) |
InChI Key |
JGAYWOLCVLNHQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F |
Origin of Product |
United States |
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